![molecular formula C13H14INO4 B4683632 1-[2-(2-iodo-4-methylphenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4683632.png)
1-[2-(2-iodo-4-methylphenoxy)ethoxy]-2,5-pyrrolidinedione
Vue d'ensemble
Description
1-[2-(2-iodo-4-methylphenoxy)ethoxy]-2,5-pyrrolidinedione, also known as IPED, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. IPED is a pyrrolidinedione derivative that has been synthesized through a variety of methods, and its mechanism of action and physiological effects have been the subject of extensive research.
Mécanisme D'action
1-[2-(2-iodo-4-methylphenoxy)ethoxy]-2,5-pyrrolidinedione is believed to act as a modulator of ion channels in the brain, specifically the GABA-A receptor. By modulating the function of these channels, this compound may be able to regulate neuronal excitability and reduce seizure activity. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the ability to reduce seizure activity in animal models of epilepsy. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects in a variety of disease states.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[2-(2-iodo-4-methylphenoxy)ethoxy]-2,5-pyrrolidinedione in lab experiments is its specificity for the GABA-A receptor, which allows for targeted modulation of neuronal excitability. Additionally, this compound has been shown to have low toxicity and good solubility, making it a useful tool for in vitro and in vivo studies. However, one limitation of using this compound is its relatively low potency, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are a number of potential future directions for research related to 1-[2-(2-iodo-4-methylphenoxy)ethoxy]-2,5-pyrrolidinedione, including the development of more potent derivatives and the exploration of its potential therapeutic applications in a variety of disease states. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neuronal excitability and other physiological processes.
Applications De Recherche Scientifique
1-[2-(2-iodo-4-methylphenoxy)ethoxy]-2,5-pyrrolidinedione has been used in a variety of scientific research applications, including as a tool for studying the function of ion channels in the brain and as a potential treatment for neurological disorders such as epilepsy and Alzheimer's disease. This compound has also been used in research related to cardiovascular disease, cancer, and inflammation.
Propriétés
IUPAC Name |
1-[2-(2-iodo-4-methylphenoxy)ethoxy]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14INO4/c1-9-2-3-11(10(14)8-9)18-6-7-19-15-12(16)4-5-13(15)17/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANBFGQAZKOQAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCON2C(=O)CCC2=O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




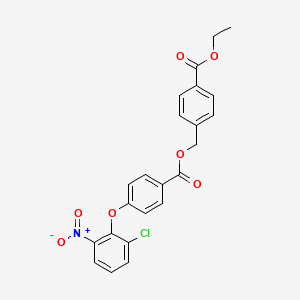
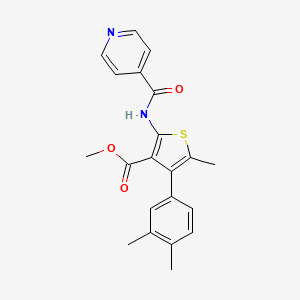
![N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4683573.png)
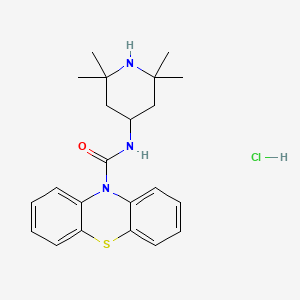
![5-[({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B4683582.png)
![3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-(3,4-dimethoxybenzyl)-2-piperazinone](/img/structure/B4683596.png)
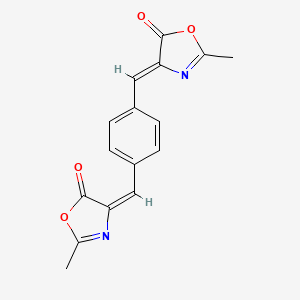
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4683622.png)
![1-[(3,4-dichlorophenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4683644.png)
![methyl 4-({1-[2-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4683650.png)
![2-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4683661.png)
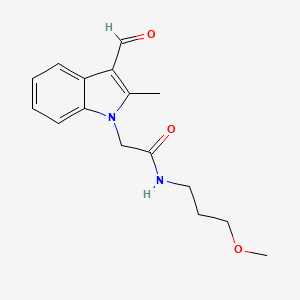
![N-(4-butoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4683676.png)